Ferrous chloride tetrahydrate

Übersicht

Beschreibung

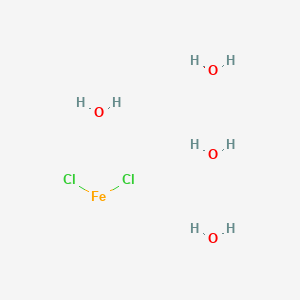

Iron dichloride tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly encountered in both commercial and laboratory settings. It is known for its paramagnetic properties and is often used in various chemical reactions and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iron dichloride tetrahydrate can be synthesized by treating iron with hydrochloric acid. The reaction is as follows:

Fe+2HCl→FeCl2+H2

The resulting ferrous chloride can then be crystallized from water to obtain the tetrahydrate form. This process involves dissolving the ferrous chloride in water and allowing it to crystallize, forming the greenish tetrahydrate .

Industrial Production Methods

In industrial settings, iron dichloride tetrahydrate is often produced as a byproduct of steel production. The waste products from steel manufacturing are treated with hydrochloric acid, resulting in the formation of ferrous chloride.

Analyse Chemischer Reaktionen

Thermal Decomposition

FeCl₂·4H₂O undergoes stepwise dehydration and decomposition upon heating:

| Temperature Range | Process | Products |

|---|---|---|

| 36.5–105°C | Loss of hydration water | FeCl₂·2H₂O → FeCl₂ (anhydrous) |

| >300°C | Thermal decomposition | FeO + 2HCl↑ |

| 700°C (under HCl flow) | Sublimation | FeCl₂ (g) |

Notes:

-

Anhydrous FeCl₂ is hygroscopic and oxidizes readily in air .

-

Decomposition in air yields Fe₃O₄ or FeOCl at elevated temperatures .

Oxidation Reactions

FeCl₂·4H₂O acts as a reducing agent due to the oxidation of Fe²⁺ to Fe³⁺.

Aerial Oxidation

In humid air, the compound forms a superficial β-FeOOH (akaganéite) layer:

Observations:

Oxidation in Aqueous Solutions

In acidic media, Fe²⁺ oxidizes rapidly:

Factors Influencing Rate:

Complexation Reactions

FeCl₂·4H₂O forms coordination complexes with diverse ligands:

| Ligand | Product | Structure |

|---|---|---|

| Tetraethylammonium chloride | [(\text{C}_2\text{H}_5)_4\text{N}]_2[\text{FeCl}_4] | Tetrahedral [FeCl₄]²⁻ anion |

| Ethylene glycol | [FeCl₂(\text{C}_2\text{H}_6\text{O}_2)] | Octahedral geometry |

Applications:

-

Used to synthesize organometallic compounds (e.g., ferrocene) via in situ reduction of FeCl₃ .

-

Serves as a precursor for magnetic iron oxide nanoparticles .

Reactivity with Strong Oxidizers

FeCl₂·4H₂O reacts violently with oxidizing agents like HNO₃ or KMnO₄:

Hazard Notes:

Hydrolysis in Basic Media

In alkaline solutions, Fe²⁺ hydrolyzes to form iron hydroxides:

Applications:

Wissenschaftliche Forschungsanwendungen

Water Treatment

One of the primary uses of ferrous chloride tetrahydrate is in wastewater treatment . It acts as a coagulant and flocculant, helping to remove suspended solids and heavy metals from water. The compound facilitates the precipitation of contaminants, making it effective for:

- Municipal wastewater treatment : It aids in the removal of phosphates and sulfides, thus improving water quality before discharge into natural water bodies.

- Industrial effluent treatment : Used in textile, leather, and electroplating industries to treat wastewater containing dyes and heavy metals.

Case Study: Wastewater Treatment Efficiency

A study showed that using this compound significantly improved the removal rates of heavy metals such as lead and cadmium from industrial wastewater, achieving nearly 100% removal efficiency under optimal conditions .

Chemical Synthesis

This compound serves as a reducing agent in various chemical reactions. It is utilized in:

- Synthesis of ferric chloride : By oxidizing ferrous chloride, industries can produce ferric chloride, which is another important coagulant.

- Preparation of iron-based catalysts : These are essential in organic synthesis processes.

Pharmaceutical Applications

In pharmaceuticals, this compound is employed for its iron content:

- Iron supplementation : It is used to treat iron deficiency anemia due to its bioavailability.

- Reagent in analytical chemistry : Employed for detecting certain compounds through titration methods.

Case Study: Iron Supplementation

Clinical trials have demonstrated that this compound effectively increases hemoglobin levels in patients with iron deficiency anemia when administered at appropriate dosages .

Laboratory Uses

In laboratories, this compound is used for:

- Analytical chemistry : As a reagent in redox titrations.

- Microbiology : In culture media for specific bacterial growth requirements.

Environmental Applications

This compound has been recognized for its environmental benefits:

- Soil remediation : Used to stabilize heavy metals in contaminated soils.

- Carbon capture technologies : Investigated for its potential role in reducing CO₂ emissions through chemical processes.

Data Table: Applications of this compound

Wirkmechanismus

The mechanism of action of iron dichloride tetrahydrate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. Its interaction with ligands can lead to the formation of coordination complexes, which can have specific biological or chemical activities .

Vergleich Mit ähnlichen Verbindungen

Iron dichloride tetrahydrate can be compared with other similar compounds such as:

- Iron(II) fluoride (FeF₂)

- Iron(II) bromide (FeBr₂)

- Iron(II) iodide (FeI₂)

Uniqueness

- Solubility : Iron dichloride tetrahydrate is highly soluble in water, unlike some of its halide counterparts.

- Reactivity : It has unique reactivity patterns due to the presence of chloride ions and water molecules in its structure.

- Applications : Its use in wastewater treatment

Biologische Aktivität

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is an inorganic compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicine, environmental science, and nanotechnology. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity studies, and potential applications.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 13478-10-9 |

| Molecular Formula | Cl₂FeH₈O₄ |

| Molecular Weight | 198.81 g/mol |

| Solubility | Soluble in water |

| Appearance | Odorless, hygroscopic solid |

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its role as a source of ferrous ions (Fe²⁺). These ions are essential for several physiological processes, including:

- Enzymatic Reactions : Iron is a crucial cofactor for many enzymes involved in metabolic processes, such as catalase and peroxidases, which play roles in oxidative stress management.

- Oxygen Transport : Iron is a vital component of hemoglobin and myoglobin, facilitating oxygen transport and storage in biological systems.

- Cell Signaling : Ferrous ions can participate in redox reactions that influence cellular signaling pathways.

Toxicity Studies

While this compound has beneficial applications, it also poses potential toxicity risks. Several studies have assessed its acute toxicity and adverse effects:

- Acute Oral Toxicity : An OECD guideline study revealed that the LD50 (lethal dose for 50% of the population) for ferrous chloride was approximately 500 mg/kg body weight in rats. Clinical signs observed included hypoactivity, dyspnea, and gastrointestinal distress .

- Dermal Toxicity : In a dermal toxicity study, ferrous chloride showed low acute toxicity with no mortalities at doses up to 2000 mg/kg body weight. However, skin irritation was noted at the application site .

- Repeated Dose Studies : Research involving repeated doses of iron oxide nanoparticles derived from ferrous chloride demonstrated significant biochemical alterations in treated rats, including changes in liver enzyme levels indicative of potential hepatotoxicity .

Case Study: Toxicological Assessment

A study conducted on Sprague Dawley rats administered ferrous chloride via oral gavage at varying doses highlighted significant adverse effects at higher concentrations. The findings indicated that hematological parameters were affected, with increased liver enzymes suggesting hepatocellular damage .

Research on Nanoparticles

Research involving iron oxide nanoparticles synthesized from this compound indicated that these nanoparticles exhibited enhanced toxicity compared to their bulk counterparts. The study found that exposure to these nanoparticles led to oxidative stress and histopathological changes in various tissues of treated animals .

Applications in Medicine and Industry

This compound has several applications due to its biological activity:

- Pharmaceuticals : Used as an iron supplement for treating iron deficiency anemia.

- Wastewater Treatment : Acts as a reducing agent in flocculation processes to remove contaminants such as chromate from wastewater .

- Nanotechnology : Serves as a precursor for synthesizing iron oxide nanoparticles utilized in drug delivery systems and biomedical imaging .

Eigenschaften

CAS-Nummer |

13478-10-9 |

|---|---|

Molekularformel |

Cl2FeH8O4 |

Molekulargewicht |

198.81 g/mol |

IUPAC-Name |

iron(2+);dichloride;tetrahydrate |

InChI |

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

InChI-Schlüssel |

WSSMOXHYUFMBLS-UHFFFAOYSA-L |

SMILES |

O.O.O.O.Cl[Fe]Cl |

Kanonische SMILES |

O.O.O.O.[Cl-].[Cl-].[Fe+2] |

Verwandte CAS-Nummern |

7758-94-3 (Parent) |

Synonyme |

ferrous chloride ferrous chloride, 2H2-labeled cpd dihydrate ferrous chloride, 2H2-labeled cpd hexahydrate ferrous chloride, 2H2-labeled cpd monohydrate ferrous chloride, 2H2-labeled cpd tetrahydrate ferrous chloride, dihydrate ferrous chloride, hexahydrate ferrous chloride, hydrate ferrous chloride, monohydrate ferrous chloride, nonahydrate ferrous chloride, tetrahydrate Lawrencite |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ferrous chloride tetrahydrate?

A1: The molecular formula is FeCl2·4H2O, and its molecular weight is 198.81 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Infrared (IR) spectroscopy has been used to study the water of crystallization in FeCl2·4H2O crystals. This research correlated the observed spectra with the crystal structure determined by X-ray diffraction, revealing the influence of coordination and hydrogen bonding on the IR absorption bands. []

Q3: Is this compound stable in the presence of atmospheric moisture?

A3: FeCl2·4H2O is hygroscopic and can transform into different hydrates depending on the relative humidity (RH). In the context of archaeological iron conservation, research has shown that iron corrodes in the presence of FeCl2·4H2O. [, ] This corrosion is a significant concern for preserving chloride-contaminated iron artifacts.

Q4: What happens to this compound at different relative humidity levels?

A4: Research indicates that at RH levels above 25%, iron in contact with FeCl2·4H2O shows significant corrosion. [] This corrosion rate increases with rising RH. Moreover, FeCl2·4H2O can transform into its dihydrate (FeCl2·2H2O) at lower RH levels. Importantly, iron does not corrode in the presence of the dihydrate form. []

Q5: What catalytic applications utilize this compound?

A5: FeCl2·4H2O has been explored as a catalyst in combination with other reagents:

- Atom Transfer Radical Polymerization (ATRP): It acts as a catalyst alongside triphenylphosphine (PPh3) for controlled/"living" radical polymerization of methyl methacrylate (MMA) and styrene. [, , ]

- Oxidation Reactions: It catalyzes the oxidation of substituted ethylbenzenes to acetophenone derivatives when combined with tert-butyl hydroperoxide (TBHP) in aqueous solutions. [, ]

Q6: How does this compound contribute to hydrogen peroxide decomposition?

A6: While not as potent as permanganates, FeCl2·4H2O has been investigated as a liquid catalyst for hydrogen peroxide decomposition in rocket propulsion systems. [, ] It initiates decomposition without the initial delay observed with some other agents, achieving practical decomposition temperatures.

Q7: How does the ratio of iron to phosphine ligand impact the effectiveness of FeCl2·4H2O in ATRP?

A7: Studies on the ATRP of MMA and styrene using FeCl2·4H2O/PPh3 catalyst systems show that the ratio of iron to phosphine significantly affects polymerization control. [, ] For instance, maintaining a 1:2 iron-to-phosphine ratio leads to controlled "living" polymerization of MMA, with a linear increase in molecular weight with conversion. Deviating from this ratio disrupts this linearity, suggesting the formation of uncontrolled active centers during polymerization.

Q8: How is this compound utilized in nanoparticle synthesis?

A8: FeCl2·4H2O serves as a precursor for synthesizing various iron oxide nanoparticles:

- Magnetite (Fe3O4) nanoparticles: Synthesized via co-precipitation methods, these nanoparticles find applications in water purification and biomedical fields. [, , , , , ]

- Maghemite (γ-Fe2O3) nanoparticles: Produced using a low-temperature solution-based method, they show potential in magnetic applications. []

Q9: How does pH influence the synthesis of Fe3O4 nanoparticles using this compound?

A9: The pH during synthesis significantly influences the size of the resulting Fe3O4 nanoparticles. Studies using co-precipitation methods demonstrate that varying the pH from 7.37 to 10.55 results in average crystallite sizes ranging from 18 to 55 nm. [, ] This control over particle size is crucial for tailoring the properties of the nanoparticles for specific applications.

Q10: Are there any environmental concerns associated with this compound?

A10: One study focuses on utilizing FeCl2·4H2O to prepare iron oxide red and sulfuric acid from ferrous sulfate heptahydrate, a byproduct of the titanium dioxide industry. [, ] This method aims to reduce pollution and production costs associated with titanium dioxide manufacturing.

Q11: What computational studies involve this compound?

A11: Density functional theory (DFT) calculations have been employed to investigate the electric field gradient (EFG) tensor in FeCl2·4H2O. [] This theoretical work successfully determined the sign and asymmetry parameter of the EFG, showing good agreement with experimental data obtained from Mössbauer spectroscopy.

Q12: How does this compound contribute to historical scientific understanding?

A12: FeCl2·4H2O has been instrumental in developing and validating scientific techniques. For example, it served as a model system for early theoretical descriptions of Mössbauer quadrupole line intensities. [] Its well-defined structure and properties make it a valuable reference material in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.